Thiodiacetonitrile

Description

Historical Trajectories and Milestones in Thiodiacetonitrile Research

The exploration of this compound is intrinsically linked to the development of thiophene (B33073) synthesis methodologies. One of the earliest and most significant milestones in this context is its application in the Hinsberg thiophene synthesis. This reaction, which involves the condensation of a 1,2-dicarbonyl compound with a compound containing two activated methylene (B1212753) groups attached to a sulfur atom, provided a foundational method for accessing the thiophene ring system.

Early research focused on establishing the scope and limitations of this compound in these condensation reactions. A notable publication from 1979 detailed the reaction of this compound with various α-dicarbonyl compounds, highlighting its utility in forming sulfur-containing heterocycles. google.commsu.eduacs.org Over the years, investigations have continued to refine and expand upon these initial findings, solidifying the compound's place in the synthetic chemist's toolkit.

This compound as a Distinctive Building Block in Synthetic Chemistry

The chemical structure of this compound endows it with a unique reactivity profile, making it a distinctive building block in organic synthesis. The electron-withdrawing nature of the two nitrile groups acidifies the adjacent methylene protons, facilitating their removal by a base to generate a nucleophilic carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions.

A primary application of this compound is in the synthesis of substituted thiophenes through reactions with α-dicarbonyl compounds. epdf.pub The outcome of these reactions can be influenced by the nature of the substituents on the dicarbonyl compound. For instance, reaction with α-diketo-esters often yields 3-hydroxythiophene-2,5-dicarbonitriles in a modified Hinsberg reaction. researchgate.net In contrast, reactions with other α-diketones can lead to different substitution patterns on the resulting thiophene ring.

Furthermore, this compound has been employed in the synthesis of "push-pull" thiophenes. These are thiophene derivatives bearing both electron-donating (push) and electron-withdrawing (pull) substituents, which can impart interesting photophysical properties such as solvatofluorochromism. In one-pot syntheses, this compound has been shown to react with bis-imidoyl chlorides to produce asymmetrically substituted push-pull thiophenes. nottingham.ac.uk This transformation is proposed to proceed through a thietanium salt intermediate. nottingham.ac.uk

The following table summarizes key reactions of this compound, showcasing its versatility as a synthetic building block.

Interactive Data Table: Reactions of this compound| Reactant(s) | Reaction Type | Product(s) | Research Focus |

| α-Diketones | Hinsberg Condensation | Substituted Thiophenes | Heterocyclic Synthesis |

| α-Diketo-esters | Modified Hinsberg Reaction | 3-Hydroxythiophene-2,5-dicarbonitriles | Functionalized Heterocycles |

| Bis-imidoyl chlorides | Cyclization | Asymmetrically Substituted Push-Pull Thiophenes | Materials Science, Dyes |

| Glyoxal | Cyclization (in multi-step synthesis) | Thiophenophanes | Macrocyclic Chemistry |

Current Research Landscape and Emerging Academic Directions for this compound

The contemporary research landscape for this compound continues to expand beyond traditional heterocyclic synthesis. A significant area of emerging interest lies in the field of materials science. The ability to synthesize highly functionalized and electronically distinct thiophene derivatives from this compound has opened avenues for the development of novel organic materials.

The push-pull thiophenes derived from this compound are being investigated for their potential applications in optoelectronics due to their solvatofluorescent properties. nottingham.ac.uk These materials exhibit changes in their fluorescence emission based on the polarity of their solvent environment, making them candidates for use as sensors or probes. Research is also exploring the incorporation of this compound-derived building blocks into larger conjugated systems for applications in organic electronics. rsc.org

While the direct application of this compound in medicinal chemistry is not prominent, its role as a precursor to novel thiophene scaffolds remains relevant. The thiophene ring is a privileged structure in many pharmaceutically active compounds, and the ability to generate diverse thiophene derivatives from this compound could contribute to the discovery of new drug candidates.

Future academic directions are likely to focus on:

The development of new catalytic systems for the activation and reaction of this compound.

The synthesis of novel, complex heterocyclic systems and macrocycles initiated by this compound.

The exploration of the photophysical and electronic properties of materials derived from this compound for advanced applications in materials science.

The potential use of this compound in the synthesis of building blocks for supramolecular chemistry and nanotechnology.

Scope and Delimitation of Comprehensive Research on this compound

A comprehensive review of this compound is primarily situated within the fields of synthetic organic chemistry, heterocyclic chemistry, and materials chemistry. The core of the research focuses on its reactivity, its application as a synthon for various molecular frameworks, and the properties of the resulting compounds.

The scope of this article is strictly limited to the academic and research-oriented aspects of this compound. It encompasses its historical significance in the development of synthetic methods, its utility as a chemical building block, and the current and future trends in its academic study. Information regarding dosage, administration, safety profiles, or adverse effects is explicitly excluded as it falls outside the purview of a chemical-centric academic review. The focus remains solely on the chemical properties, reactions, and applications of this compound within a research context.

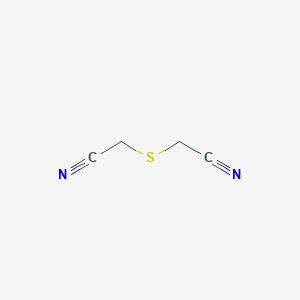

Structure

3D Structure

Properties

IUPAC Name |

2-(cyanomethylsulfanyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c5-1-3-7-4-2-6/h3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUCPLPDBPZLGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)SCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326660 | |

| Record name | Thiodiacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5848-75-9 | |

| Record name | Thiodiacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Insights for Thiodiacetonitrile

Chemo- and Regioselective Synthesis of Thiodiacetonitrile Scaffolds

The synthesis of this compound has evolved from classical methods to more sophisticated and sustainable approaches, aiming for higher yields, selectivity, and process efficiency.

Optimized Classical Routes and Yield Enhancement Strategies

Historically, the synthesis of this compound has been achieved through classical nucleophilic substitution reactions. A common method involves the reaction of a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782), with a sulfur source like sodium sulfide (B99878) or sodium hydrosulfide. google.comchemicalbook.com

One patented method describes obtaining a good yield of this compound by reacting bromoacetonitrile with sodium hydrosulfide. google.com Another documented synthesis involves the reaction of chloroacetonitrile with sodium sulfide nonahydrate in 1,2-dimethoxyethane (B42094) at 20°C for 16 hours, resulting in a 91% yield. chemicalbook.com

Optimization of these classical routes often focuses on reaction conditions such as solvent, temperature, and reaction time to maximize yield and purity. The choice of the sulfur nucleophile and the leaving group on the acetonitrile (B52724) moiety also plays a crucial role in the reaction's efficiency.

Table 1: Comparison of Classical Synthesis Routes for this compound

| Reactants | Sulfur Source | Solvent | Conditions | Yield | Reference |

| Bromoacetonitrile | Sodium Hydrosulfide | Not Specified | Not Specified | Good | google.com |

| Chloroacetonitrile | Sodium Sulfide Nonahydrate | 1,2-Dimethoxyethane | 20°C, 16 h | 91% | chemicalbook.com |

Modern Catalytic Approaches in this compound Construction (e.g., Transition Metal, Organocatalysis)

While specific examples of modern catalytic approaches for the direct synthesis of this compound are not extensively detailed in the provided search results, the broader field of organic synthesis points towards the potential application of such methods. Transition metal catalysis, a cornerstone of modern synthetic chemistry, offers powerful tools for forming carbon-sulfur bonds. mdpi.comias.ac.inprinceton.edursc.orgprinceton.edu These methods could potentially be adapted for this compound synthesis, offering advantages in terms of efficiency and selectivity.

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful strategy in synthesis. frontiersin.orgrsc.org These metal-free catalytic systems could provide greener and more cost-effective routes to this compound and its derivatives.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. semanticscholar.org For this compound synthesis, this could involve the use of greener solvents, developing solvent-free reaction conditions, or utilizing catalytic methods that reduce energy consumption and waste generation. semanticscholar.org The development of sustainable synthetic protocols is a key objective in modern chemistry to create environmentally friendly processes. semanticscholar.org

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. evotec.comgmp-journal.com While specific applications of flow chemistry for this compound production are not detailed in the provided results, this technology is well-suited for the synthesis of various chemical compounds. googleapis.comgoogle.com A continuous process for this compound could involve pumping the reactants through a heated reactor, potentially containing a solid-supported catalyst, to achieve a continuous output of the product. This approach can lead to higher productivity and more consistent product quality. evotec.com

Reaction Mechanisms and Kinetic Studies of this compound Transformations

Understanding the reaction mechanisms and kinetics of this compound transformations is crucial for controlling its reactivity and developing new applications. libretexts.orgstudypug.com

Detailed Mechanistic Pathways of Functionalization Reactions

This compound can undergo various functionalization reactions. For instance, it is a precursor to sulphonyldiacetonitrile, which can be prepared by the oxidation of this compound. rsc.org

In the context of synthesizing more complex molecules, this compound can be used as a building block. For example, in the Hinsberg synthesis of thiophenes, this compound reacts with α-diketones in the presence of a base. scribd.com The mechanistic pathway involves an Aldol-type condensation. scribd.com The nature of the substituents on the α-diketone influences the final product. scribd.com

A study on the synthesis of push-pull thiophenes showed that the cyclization of this compound with a bis-imidoyl chloride leads to a derivative with an asymmetrical substitution pattern. researchgate.net This unexpected outcome was confirmed by single-crystal X-ray analysis and is suggested to originate from a 1,2-rearrangement of a thietanium salt intermediate. researchgate.net

Kinetic studies, often paired with computational analysis, are essential for elucidating these mechanistic pathways and understanding the factors that control reaction outcomes, such as selectivity and reaction rates. nih.govnih.govrsc.orgmpg.dersc.orgmdpi.com

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H4N2S | chemsrc.comchemicalbook.comalfa-chemistry.com |

| Molecular Weight | 112.15 g/mol | chemicalbook.comalfa-chemistry.com |

| CAS Number | 5848-75-9 | chemsrc.comchemicalbook.comalfa-chemistry.com |

| Density | 1.176 g/cm³ | chemsrc.comletopharm.com |

| Boiling Point | 280.2°C at 760 mmHg | chemsrc.comletopharm.com |

| Flash Point | 123.2°C | chemsrc.com |

Kinetic and Thermodynamic Profiling of this compound Reactivity

The reactivity of this compound in synthetic transformations is governed by the underlying kinetic and thermodynamic parameters of its reactions. Kinetic studies focus on the rate of a reaction, providing insights into the mechanism and the factors that influence reaction speed. Thermodynamic analysis, conversely, reveals the energy changes associated with a reaction, determining the position of equilibrium and the spontaneity of the process.

Key parameters determined through these studies include:

Rate Constants (k): Quantify the speed of a reaction under specific conditions. Models such as pseudo-first-order and pseudo-second-order kinetics are often employed to determine these constants from experimental data. ajol.infomdpi.com

Activation Energy (Ea): The minimum energy required for a reaction to occur, which can be determined from the temperature dependence of the rate constant.

Thermodynamic Potentials: Enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are crucial for understanding a reaction's feasibility. A negative ΔG indicates a spontaneous process. rsc.org These values are often derived from equilibrium constants at different temperatures.

For reactions involving this compound, such as its cyclization to form thiophene (B33073) derivatives, a detailed kinetic and thermodynamic profile is essential for optimizing reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and selectivity. For instance, the base-catalyzed thiol-Michael reaction, a process related to reactions this compound can undergo, has been analyzed to determine rate coefficients for propagation, reverse propagation, and chain-transfer steps, providing a framework for predicting material properties. rsc.org

Table 1: Representative Kinetic and Thermodynamic Parameters for a Hypothetical Reaction of this compound This table illustrates the type of data obtained from kinetic and thermodynamic profiling.

| Parameter | Symbol | Typical Value/Unit | Significance |

|---|---|---|---|

| Rate Constant | k | Varies (e.g., M⁻¹s⁻¹) | Measures the reaction speed. |

| Activation Energy | Eₐ | kJ/mol | Energy barrier for the reaction. |

| Enthalpy Change | ΔH | kJ/mol | Heat absorbed or released (negative for exothermic). rsc.org |

| Entropy Change | ΔS | J/(mol·K) | Change in disorder of the system. |

| Gibbs Free Energy | ΔG | kJ/mol | Determines spontaneity (negative for spontaneous). rsc.org |

Computational Elucidation of Reaction Transition States and Intermediates

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimentation alone. frontiersin.org Methods like Density Functional Theory (DFT) are used to model the potential energy surface (PES) of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most critically, transition states. sciforum.netresearchgate.net

For this compound, computational studies can elucidate the pathways of its key reactions, such as the Hinsberg thiophene synthesis. acs.org Analysis of the PES can reveal:

Stationary Points: The specific geometries of reactants, products, and any stable intermediates along the reaction coordinate.

Transition States (TS): The highest energy structure along a reaction pathway, which represents the kinetic barrier to the reaction. Computational analysis can determine the bond lengths, angles, and vibrational frequencies of the TS.

A sophisticated method for this analysis is the Unified Reaction Valley Approach (URVA), which partitions a reaction path into distinct phases, such as reactant preparation, chemical transformation at the transition state, and product adjustment, offering a detailed narrative of the chemical process. smu.edu For a reaction like the cyclization of this compound, computational models can predict whether the mechanism is concerted or stepwise and identify key intermediates, such as carbanions or cyclized species, that dictate the final product structure. For example, studies have shown that this compound can yield derivatives with an asymmetrical substitution pattern, an outcome that can be rationalized through the computational modeling of competing reaction pathways and transition state energies. researchgate.net

Table 2: Data Derived from Computational Analysis of a Reaction Pathway

| Data Point | Description | Application to this compound |

|---|---|---|

| Energy of Stationary Points | Relative energies (kcal/mol or kJ/mol) of reactants, intermediates, transition states, and products. | Determines the reaction's thermodynamic favorability and kinetic barriers. |

| Transition State Geometry | Precise bond lengths and angles of the highest-energy point on the reaction coordinate. | Reveals which bonds are breaking and forming during the key step of a reaction, such as ring closure. |

| Imaginary Frequency | A single negative vibrational frequency calculated for a transition state. | Confirms that the identified structure is a true transition state and not a minimum on the PES. |

| Intrinsic Reaction Coordinate (IRC) | A calculation that maps the path from a transition state down to the reactants and products. | Verifies that a transition state connects the correct reactants and products in a proposed mechanism. smu.edu |

Stereochemical Control and Chirality Induction in this compound Synthesis

The synthesis of molecules with specific three-dimensional arrangements of atoms (stereoisomers) is a central goal of modern organic chemistry. When a molecule is chiral (non-superimposable on its mirror image), it can exist as two enantiomers. Asymmetric synthesis aims to produce one enantiomer in excess over the other, a process known as chiral induction. slideshare.netmsu.edu

While this compound itself is an achiral molecule, it can be used as a substrate to synthesize chiral heterocyclic products. Achieving stereochemical control in these syntheses requires strategic approaches that introduce a source of chirality into the reaction. Key strategies include:

Chiral Auxiliaries: A chiral group is temporarily attached to the achiral substrate (like a derivative of this compound). It directs the stereochemical outcome of a subsequent reaction and is then removed. york.ac.uk

Chiral Reagents: A stoichiometric amount of a chiral reagent is used to effect a transformation, transferring its chirality to the product. york.ac.uk

Chiral Catalysts: A small amount of a chiral catalyst is used to generate large quantities of a chiral product. This is the most efficient and widely used method. york.ac.uk Transition-metal catalysis, employing metals like gold or nickel complexed with chiral ligands (e.g., N-heterocyclic carbenes or phosphines), has proven highly effective for a vast range of asymmetric transformations. nih.govuniovi.es

In the context of this compound, these principles could be applied to synthesize chiral thiophenes or other sulfur-containing heterocycles. For example, a reaction could be designed where the cyclization of a substituted this compound derivative is catalyzed by a chiral metal complex, leading to the preferential formation of one enantiomer of the product. The development of such stereoselective methods greatly enhances the value of this compound as a building block for complex, biologically relevant molecules. nih.govmdpi.com

Table 3: Comparison of Strategies for Asymmetric Synthesis

| Strategy | Description | Potential Application for this compound |

|---|---|---|

| Chiral Auxiliary | A chiral moiety is covalently bonded to the substrate to direct a stereoselective reaction. york.ac.uk | A chiral alcohol could be used to esterify a this compound derivative, directing a subsequent cyclization. |

| Chiral Reagent | A stoichiometric, enantiomerically pure reagent effects the chemical transformation. york.ac.uk | A chiral base could be used to deprotonate this compound, with the resulting chiral ion pair reacting stereoselectively. |

| Chiral Catalyst | A substoichiometric amount of a chiral catalyst regenerates after each catalytic cycle. york.ac.uk | A gold(I) complex with a chiral ligand could catalyze the enantioselective cycloisomerization of an alkyne-substituted this compound derivative. uniovi.es |

Coordination Chemistry and Metal Complexes of Thiodiacetonitrile

Thiodiacetonitrile as a Ligand: Binding Modes and Coordination Geometries

This compound possesses three potential donor atoms: the sulfur atom of the thioether group and the nitrogen atoms of the two nitrile groups. This structure allows for a variety of potential binding modes and coordination geometries, making it a theoretically versatile ligand.

Mono- and Polydentate Coordination Modes through Sulfur and Nitrogen Donor Atoms

The versatility of this compound begins with its ability to act as either a monodentate or a polydentate ligand.

Monodentate Coordination: In its simplest interaction, this compound could coordinate to a metal center through a single donor atom. Thioether complexes, where the sulfur atom donates a lone pair of electrons to a metal, are common. researchgate.net Similarly, transition metal nitrile complexes, where coordination occurs through the nitrogen atom of the -C≡N group, are well-documented. orientjchem.org Depending on the metal ion's properties (e.g., hardness/softness) and the reaction conditions, this compound could bind in a monodentate fashion through either its "soft" sulfur donor, which would favor soft metal ions, or one of its "borderline" nitrile nitrogen donors.

Polydentate Coordination: The presence of three potential donor sites allows for polydentate coordination. A ligand that binds through two or more donor atoms is referred to as a polydentate or chelating ligand. researchgate.net this compound could theoretically act as a bidentate ligand, coordinating through the sulfur and one of the nitrile nitrogens (S, N-bidentate), or through both nitrile nitrogens (N, N'-bidentate), though the latter is sterically less likely. It could even act as a tridentate ligand, utilizing all three donor sites (S, N, N'-tridentate) with a single metal center, provided the resulting chelate ring sizes are stable.

Structural Diversity of this compound Metal Complexes: From Monomers to Polymers

The coordination mode of this compound would directly influence the resulting complex's structure, which could range from simple mononuclear units to complex coordination polymers.

Monomeric Complexes: If this compound acts as a monodentate or a chelating ligand binding to a single metal center, discrete monomeric complexes would form. The geometry of these complexes would depend on the metal's coordination number, which can range from 2 to 6 or more, resulting in geometries such as linear, tetrahedral, square planar, or octahedral. sysrevpharm.orgbhu.ac.in

Polymeric Complexes: If this compound functions as a bridging ligand, it can link multiple metal centers together, leading to the formation of coordination polymers. This could occur if the sulfur atom binds to one metal ion while one or both nitrile groups coordinate to adjacent metal ions, creating one-, two-, or even three-dimensional networks.

Chelate and Bridging Ligand Behavior of this compound

The flexible backbone of this compound suggests it could readily exhibit both chelate and bridging behaviors.

Chelate Behavior: Chelation involves a polydentate ligand binding to a single metal ion to form a ring structure. researchgate.net this compound could form a stable five-membered chelate ring by coordinating through its sulfur atom and one of its nitrile nitrogen atoms (κ²-S,N coordination). The formation of chelate complexes is often thermodynamically favored over complexes with analogous monodentate ligands, a phenomenon known as the chelate effect.

Bridging Behavior: A bridging ligand simultaneously coordinates to two or more metal centers. researchgate.net this compound is well-suited for this role. For instance, the sulfur atom could bridge two metal centers (μ₂-S), or the entire molecule could act as a bridge, with the sulfur binding to one metal and a nitrile group binding to another. This bridging capability is fundamental to the formation of the polymeric structures mentioned previously.

Synthesis and Advanced Characterization of this compound Metal Complexes

While specific synthetic procedures for this compound complexes are not readily found in the literature, general methods for the synthesis of transition metal complexes can be applied.

Synthetic Strategies for Homoleptic and Heteroleptic this compound Complexes

The synthesis of metal complexes typically involves the reaction of a metal salt with the desired ligand(s) in a suitable solvent. iaea.org

Homoleptic Complexes: These are complexes where all ligands coordinated to the metal center are identical. A hypothetical homoleptic this compound complex, such as [M(S(CH₂CN)₂)n]ˣ⁺, would be synthesized by reacting a metal salt (e.g., a metal halide or perchlorate) with an excess of this compound. The stoichiometry would be controlled to ensure all coordination sites on the metal are occupied by the this compound ligand.

Heteroleptic Complexes: These complexes contain more than one type of ligand. A heteroleptic complex of this compound could be prepared in several ways. One method involves reacting a pre-formed complex that has labile (easily displaced) ligands with this compound. For example, reacting a metal aqua complex, [M(H₂O)n]ˣ⁺, with this compound would lead to the substitution of water molecules. Alternatively, a metal salt could be reacted with a stoichiometric mixture of this compound and another ligand to form a mixed-ligand complex.

Advanced characterization of any resulting complexes would involve techniques such as X-ray crystallography to determine the precise binding mode and coordination geometry, infrared (IR) spectroscopy to observe shifts in the C≡N and C-S stretching frequencies upon coordination, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure in solution.

Spectroscopic Signatures and Electronic Structure Determination

The coordination of this compound to a metal center would be expected to produce distinct changes in its spectroscopic signatures. As a ligand, this compound possesses two potential donor sites: the sulfur atom of the thioether group and the nitrogen atoms of the two nitrile groups. The mode of coordination would significantly influence the resulting spectroscopic data.

Infrared (IR) Spectroscopy: The IR spectrum of free this compound is characterized by a prominent stretching vibration (ν(C≡N)) for the nitrile groups, typically appearing in the range of 2240-2260 cm⁻¹. Upon coordination of one or both nitrile groups to a metal ion, this band would be expected to shift to a higher frequency (a blueshift). This shift is a consequence of the kinematic coupling and the enhancement of the C≡N bond strength upon σ-donation from the nitrogen lone pair to the metal. Conversely, if the metal has sufficient d-electrons for back-donation into the π* orbitals of the nitrile group, a redshift might be observed, although this is less common for simple nitriles. Coordination via the sulfur atom would likely have a less pronounced effect on the ν(C≡N) band but would influence lower frequency modes corresponding to C-S stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on the carbons alpha to the nitrile groups (S-CH₂-CN) would be sensitive to the coordination environment. Chelation involving the sulfur and one or both nitrogen atoms would lead to a downfield shift of these proton signals due to the deshielding effect of the metal center. ¹³C NMR would provide more direct evidence of coordination. The carbon atoms of the nitrile groups and the methylene (B1212753) groups would experience shifts upon complexation, with the magnitude and direction of the shift depending on the metal and the coordination mode.

Electronic Spectroscopy (UV-Vis): this compound itself does not possess strong absorptions in the visible region. The electronic spectra of its metal complexes would be dominated by ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals). For instance, a sulfur-to-metal LMCT band might be observed, which is common for thiolate and thioether complexes. rsc.org The energy of these transitions provides information about the electronic structure of the complex, including the oxidation state of the metal and the nature of the metal-ligand bonding.

A hypothetical table of expected spectroscopic shifts for a this compound complex is presented below.

| Spectroscopic Technique | Free Ligand (Expected) | Coordinated Ligand (Hypothetical) | Interpretation of Change |

| IR (ν(C≡N)) | ~2250 cm⁻¹ | > 2250 cm⁻¹ | Coordination via nitrile nitrogen |

| ¹H NMR (δ for -CH₂-) | ~3.5 ppm | > 3.5 ppm | Deshielding by metal center |

| ¹³C NMR (δ for -CN) | ~117 ppm | Shifted | Change in electronic environment |

| UV-Vis | Weak UV absorption | New bands in UV-Vis | d-d transitions or LMCT |

Solid-State and Solution-Phase Structural Elucidation

The definitive structure of a this compound metal complex would be determined using single-crystal X-ray diffraction for the solid state and potentially NMR for the solution phase.

Solid-State Structure: In the solid state, this compound could act as a monodentate, bidentate, or bridging ligand.

Monodentate Coordination: It could bind to a metal center through either the sulfur atom or one of the nitrile nitrogen atoms.

Bidentate Chelation: It could form a chelate ring by coordinating through the sulfur atom and one of the nitrile nitrogen atoms. This would result in a stable five-membered chelate ring.

Bridging Ligand: It could bridge two metal centers, for example, by coordinating one metal with the sulfur and the other metal with a nitrile group, or by having each nitrile group coordinate to a different metal ion.

While no crystal structures of this compound complexes are reported, the crystal structure of a thiophene (B33073) derivative formed from this compound has been confirmed by single-crystal X-ray analysis, demonstrating the utility of this technique for related compounds. researchgate.net

Solution-Phase Structure: In solution, the structure of a potential complex could be investigated using 2D NMR techniques like COSY and NOESY to understand the connectivity and spatial arrangement of the ligand around the metal center. The persistence of the chelate structure in solution could be confirmed by observing through-space correlations.

Reactivity and Stability of this compound Coordination Compounds

The reactivity and stability of this compound complexes would be dictated by the nature of the metal ion, the coordination geometry, and the reaction conditions.

Ligand Substitution and Exchange Dynamics

Coordination complexes are dynamic systems, and the this compound ligand could be susceptible to substitution by other ligands. The lability of the this compound ligand would depend on the strength of the metal-ligand bonds. Generally, thioether and nitrile ligands are considered to be relatively weak field ligands and can be replaced by stronger donors like phosphines, amines, or halides. The kinetics of these substitution reactions would provide insight into the reaction mechanism (associative, dissociative, or interchange). For example, the exchange of a coordinated this compound ligand with a free ligand in solution could be studied using variable-temperature NMR to determine the activation parameters for the exchange process.

Redox Chemistry and Electrochemical Properties of Complexes

The electrochemical properties of this compound complexes could be studied using techniques like cyclic voltammetry. These studies would reveal the formal reduction potentials of the metal center in the complex. The potentials would be influenced by the donor properties of the this compound ligand. The sulfur and nitrile groups can stabilize different oxidation states of the metal. For example, the soft thioether donor would be expected to stabilize lower oxidation states of soft metals (e.g., Cu(I), Pd(II)), while the nitrile groups, being harder donors, might favor higher oxidation states. The reversibility of any redox processes would indicate the stability of the complex in different oxidation states.

Thermal and Chemical Stability under Various Conditions

The thermal stability of metal complexes is a critical property, often evaluated using thermogravimetric analysis (TGA). TGA can determine the temperatures at which the complex decomposes, potentially showing sequential loss of ligands or solvent molecules. mdpi.com The formation of stable chelate rings in this compound complexes would be expected to enhance their thermal stability compared to analogous complexes with monodentate thioether or nitrile ligands (the chelate effect). researchgate.net

Polymer Science and Material Applications of Thiodiacetonitrile

Polymerization Reactions Involving Thiodiacetonitrile

While this compound itself is not a conventional monomer for addition polymerization due to the lack of a polymerizable group like a vinyl bond, it can be chemically converted into derivatives that are amenable to polymerization. The field of polymer chemistry offers a vast toolbox of techniques that could be applied to such this compound-derived monomers.

Homopolymerization and Copolymerization Strategies using this compound Monomers

The strategic conversion of this compound into polymerizable monomers is the first critical step. For instance, this compound can serve as a precursor for thiophene-containing molecules. researchgate.netepdf.pubscribd.com These thiophene (B33073) derivatives can be functionalized with polymerizable groups, such as vinyl or styrenic moieties, rendering them suitable for polymerization.

Homopolymerization: A hypothetical this compound-derived monomer, let's call it "TDAN-monomer," could undergo homopolymerization to yield a polymer with this compound units regularly spaced along the polymer backbone. This would result in a homopolymer with unique properties imparted by the sulfur atom and nitrile groups.

Copolymerization: More versatile materials can be created through copolymerization, where the TDAN-monomer is polymerized with one or more different comonomers. This approach allows for the fine-tuning of the resulting polymer's properties. For example, copolymerizing a TDAN-monomer with a commercially available monomer like styrene (B11656) could yield a copolymer with a combination of the properties of polystyrene and the unique functionalities of the this compound unit.

The choice of copolymerization strategy would depend on the desired final properties of the material. A statistical copolymer would have a random distribution of the monomers, while block copolymers, which can be synthesized using controlled polymerization techniques, would have long sequences of each monomer type. specificpolymers.com

Mechanism of Polymer Formation and Control over Polymer Architecture

The mechanism of polymer formation would be dictated by the nature of the polymerizable group introduced onto the this compound-derived monomer and the chosen polymerization technique. For monomers with vinyl groups, free-radical polymerization is a common method. pressbooks.pub This process involves three main steps: initiation, propagation, and termination. wikipedia.org

Initiation: A free-radical initiator, such as azobisisobutyronitrile (AIBN), generates initial radicals that react with a monomer molecule to start the polymerization process. wikipedia.org

Propagation: The newly formed radical monomer then reacts with other monomers in a chain reaction, rapidly increasing the length of the polymer chain. wikipedia.org

Termination: The growth of polymer chains is halted by termination reactions, where two growing chains react with each other.

Control over the polymer architecture, including molecular weight, molecular weight distribution (polydispersity), and complex structures like block or star polymers, can be achieved through controlled/living polymerization techniques. wikipedia.orgrsc.org

Controlled Polymerization Techniques for this compound-Based Polymers

To synthesize well-defined polymers from this compound-derived monomers, controlled radical polymerization (CRP) techniques are highly suitable. specificpolymers.com Two prominent examples are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu It involves the reversible activation and deactivation of the growing polymer chains by a transition metal catalyst, typically a copper complex. rsc.org This reversible process minimizes termination reactions, leading to a "living" polymerization where the chains grow simultaneously. cmu.edu

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another versatile CRP method that can be used with a wide range of monomers. specificpolymers.com It utilizes a RAFT agent, a thiocarbonylthio compound, to mediate the polymerization via a degenerative chain transfer process. wikipedia.org This allows for excellent control over the polymer architecture, enabling the synthesis of complex structures like block, graft, and star polymers. specificpolymers.com

| Polymerization Technique | Key Features | Potential Application for TDAN-Monomers |

| Free-Radical Polymerization | Simple, widely used for vinyl monomers. | Synthesis of statistical copolymers of TDAN-monomers with other vinyl monomers. |

| ATRP | Controlled molecular weight and low polydispersity. | Synthesis of well-defined homopolymers and block copolymers of TDAN-monomers. |

| RAFT | High tolerance to functional groups, versatile for complex architectures. | Creation of advanced polymer structures like star and graft copolymers incorporating TDAN-monomers. |

Design and Synthesis of this compound-Derived Advanced Materials

The unique chemical structure of this compound makes it a valuable precursor for the design and synthesis of advanced materials with tailored functionalities, particularly in the realm of functional polymers and coordination chemistry.

Functional Polymers and Copolymers with Integrated this compound Units

By incorporating this compound-derived units into polymers, materials with specific functions can be designed. The sulfur atom can enhance the refractive index of the polymer and participate in coordination with metal ions. The nitrile groups can be chemically modified after polymerization, a strategy known as post-polymerization modification, to introduce a wide array of other functional groups. nih.govrsc.org

For example, the nitrile groups could potentially be reduced to amines or hydrolyzed to carboxylic acids, dramatically changing the polymer's properties and allowing for further chemical reactions. This approach provides a pathway to create polymers for applications such as metal ion sensing, catalysis, or as responsive materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs) incorporating this compound

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. tetramer.comkit.edu These materials are known for their high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. tetramer.commdpi.com

While this compound itself may not be the primary linker, it can be used to synthesize more complex organic ligands that are then used to build MOFs and coordination polymers. For instance, this compound can be a starting material for the synthesis of ligands containing thioether and cyano groups. google.com The thioether sulfur and the nitrogen atoms of the cyano groups can both coordinate to metal centers, leading to the formation of multidimensional coordination networks. rsc.org

The choice of metal ion and the geometry of the this compound-derived ligand would determine the structure and properties of the resulting coordination polymer or MOF. wikipedia.org The presence of the thioether functionality within the framework could lead to interesting properties, such as selective binding of soft metal ions or catalytic activity. rsc.org

| Material Class | Building Blocks | Potential Role of this compound | Key Properties |

| Functional Polymers | Monomers with specific functional groups | Precursor to monomers with thioether and nitrile functionalities. | Tunable properties, post-polymerization modification potential. |

| Coordination Polymers | Metal ions and organic linkers | Precursor to multidentate organic ligands. nih.gov | Diverse structures, potential for catalytic and sensing applications. |

| Metal-Organic Frameworks (MOFs) | Metal clusters and organic linkers | Precursor to functionalized organic linkers. rsc.org | High porosity, large surface area, applications in storage and separation. |

Hybrid Materials and Nanocomposites utilizing this compound

No published research was found detailing the synthesis or application of hybrid materials or nanocomposites that incorporate this compound as a constituent component.

Structure-Function Relationships in this compound-Based Materials

As there are no known this compound-based polymeric materials, no studies on their structure-function relationships could be identified.

Influence of this compound Incorporation on Material Performance

There is no data available on how the incorporation of this compound might affect the mechanical, thermal, or other performance characteristics of a polymer matrix.

Catalytic Applications and Organocatalysis with Thiodiacetonitrile

Thiodiacetonitrile as a Ligand in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, often relies on the design of sophisticated ligands to control the activity and selectivity of a metal center.

Metal-Thiodiacetonitrile Complexes in Organic Transformations

Detailed studies on the synthesis and catalytic activity of well-defined metal-thiodiacetonitrile complexes in specific organic transformations are not readily found in the current body of scientific literature. Hypothetically, the sulfur atom of this compound could coordinate to various transition metals, such as palladium, rhodium, or copper, which are commonly used in cross-coupling reactions, hydrogenations, and other organic transformations. The electronic properties of the resulting complex and its steric environment would be crucial in determining its catalytic efficacy. However, without experimental data, any discussion on reaction yields, turnover numbers, or substrate scope remains speculative.

Asymmetric Catalysis with Chiral this compound Derivatives

The introduction of chirality into a ligand is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. To be utilized in this context, this compound would require modification to incorporate chiral centers. For instance, chiral substituents could be introduced on the carbon backbone of the ligand.

Currently, there is a lack of published research on the synthesis of chiral derivatives of this compound and their subsequent application in asymmetric catalysis. Therefore, no data on enantiomeric excesses, reaction conditions, or the types of asymmetric transformations catalyzed by such derivatives can be provided.

Heterogeneous Catalysis and this compound-Functionalized Supports

Heterogeneous catalysts, being in a different phase from the reactants, offer advantages in terms of separation and recyclability. The immobilization of a ligand or a metal complex onto a solid support is a common strategy in developing such catalysts.

Immobilization Strategies on Solid Supports for Heterogeneous Catalysis

This compound or its metal complexes could theoretically be immobilized on solid supports like silica, alumina, or polymers. This could be achieved through covalent bonding, where the this compound molecule is chemically attached to the support material, or through non-covalent interactions. For example, the nitrile groups could potentially be modified to include anchoring functionalities. However, specific, documented strategies for the immobilization of this compound for catalytic purposes are not available in the reviewed literature.

Catalytic Activity and Selectivity Profiles in Heterogeneous Systems

Without established methods for the preparation of this compound-functionalized heterogeneous catalysts, there is no experimental data to report on their catalytic activity and selectivity in any given reaction. Performance metrics such as conversion rates, product selectivity, and the influence of reaction parameters (temperature, pressure, solvent) are therefore unknown.

Catalyst Stability and Recyclability Studies

A key advantage of heterogeneous catalysts is their potential for reuse. Studies on the stability and recyclability of this compound-based heterogeneous catalysts would involve testing the catalyst over multiple reaction cycles to assess any loss in activity or leaching of the metal or ligand from the support. As no such catalysts have been described in the available literature, there are no findings to present regarding their operational stability or reusability.

Organocatalytic Roles of this compound and its Derivatives

This compound as a Lewis Acid/Base or Brønsted Acid/Base Catalyst

There is no scientific literature available that describes or investigates the potential of this compound to act as a Lewis acid/base or a Brønsted acid/base catalyst. The fundamental principles of Lewis acidity involve the ability of a molecule to accept an electron pair, while Lewis basicity involves electron pair donation. wikipedia.orgmdpi.com Brønsted-Lowry acid-base theory defines acids as proton donors and bases as proton acceptors. nih.gov While the sulfur atom in this compound possesses lone pairs of electrons, which could theoretically impart Lewis basic character, and the alpha-protons to the nitrile groups could potentially exhibit weak Brønsted acidity, no studies have been published to confirm or explore these properties in a catalytic context.

Cooperative Catalysis and Multi-Component Systems

Cooperative catalysis involves two or more catalysts that work in concert to achieve a chemical transformation. ethz.chrsc.org Similarly, multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product. tcichemicals.comnih.govnih.gov A thorough review of the literature reveals no instances where this compound or its derivatives have been employed as a catalyst or component in such systems.

Due to the lack of research in this area, no data tables or detailed research findings on the catalytic applications of this compound can be provided.

Supramolecular Chemistry and Self Assembly of Thiodiacetonitrile Systems

Non-Covalent Interactions in Thiodiacetonitrile Architectures

Non-covalent interactions are fundamental forces that dictate the formation and stability of supramolecular assemblies. chemistryviews.orgchemtools.orgchemrxiv.org The interplay of these weak forces, including hydrogen bonds, anion-π interactions, and metal-coordination, defines the ultimate architecture and properties of the resulting material.

Hydrogen Bonding Networks and Directional Assembly

Although this compound itself lacks classical hydrogen bond donors, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. In the presence of suitable donor molecules (e.g., water, alcohols, amides), this compound could participate in the formation of hydrogen-bonded networks. mdpi.comnih.gov The methylene (B1212753) hydrogens (α-hydrogens) adjacent to the electron-withdrawing nitrile groups are activated and could potentially engage in weak C-H···N or C-H···S hydrogen bonds, which are recognized as significant directional forces in crystal engineering. nih.gov

The sulfur atom in the thioether linkage can also function as a weak hydrogen bond acceptor. nih.gov The combination of these acceptor sites could lead to complex and extended hydrogen-bonded architectures, directing the assembly of molecules into specific one-, two-, or three-dimensional patterns.

Table 1: Potential Hydrogen Bonding Interactions Involving this compound Moieties

| Donor Group (D-H) | Acceptor Atom in this compound | Type of Interaction | Typical Distance (Å) |

|---|---|---|---|

| O-H, N-H | Nitrile Nitrogen (N) | Strong (D-H···N) | 2.7 - 3.2 |

| C-H (activated) | Nitrile Nitrogen (N) | Weak (C-H···N) | 3.2 - 3.8 |

| O-H, N-H | Thioether Sulfur (S) | Weak (D-H···S) | 3.3 - 4.0 |

| C-H (activated) | Thioether Sulfur (S) | Very Weak (C-H···S) | 3.5 - 4.2 |

Note: The data in this table are representative values for the specified types of interactions and are not derived from experimental studies on this compound.

Anion-π and Charge-Transfer Interactions involving Nitrile Moieties

The nitrile group possesses a significant dipole moment and a π-system, making it a candidate for anion-π and charge-transfer interactions. Anion-π interactions are attractive forces between an anion and an electron-deficient π-system. nih.govwikipedia.org While the nitrile π-system is not as extensive as an aromatic ring, theoretical and experimental studies on other nitrile-containing compounds have demonstrated their ability to engage in such interactions, which are crucial for anion recognition and sensing. uoregon.eduacs.org

Furthermore, charge-transfer interactions can occur between the electron-rich thioether sulfur atom (donor) and an appropriate electron acceptor molecule, or between the electron-deficient nitrile groups (acceptor) and an electron donor. rcsb.org These interactions, often characterized by distinct coloration, are fundamental to the electronic properties of molecular materials.

Metal-Ligand Driven Self-Assembly and Metallosupramolecular Systems

Both the thioether sulfur and the nitrile nitrogen atoms in this compound are potential coordination sites for metal ions. northwestern.edursc.org This dual functionality makes this compound a potentially valuable ligand in the construction of coordination polymers and metallosupramolecular architectures. researchgate.netwikipedia.orgrcsb.org

The thioether group typically acts as a soft donor, preferring to coordinate with soft metal ions like Ag(I), Pd(II), and Pt(II). nih.govmdpi.com The nitrile groups can coordinate to a wide range of metal centers, often acting as bridging ligands to form extended networks. nih.gov The combination of a flexible thioether bridge and terminal nitrile donors could allow for the self-assembly of various structures, from discrete metallomacrocycles to infinite one-, two-, or three-dimensional metal-organic frameworks (MOFs), depending on the coordination geometry of the metal ion and the reaction conditions. wikipedia.orgnih.govmdpi.com

Table 2: Potential Coordination Behavior of this compound

| Functional Group | Donor Atom | Preferred Metal Ions (HSAB Theory) | Potential Supramolecular Structure |

|---|---|---|---|

| Thioether | Sulfur (S) | Soft (e.g., Ag⁺, Pd²⁺, Pt²⁺, Hg²⁺) | Flexible linker in metallomacrocycles, coordination polymers |

| Nitrile | Nitrogen (N) | Borderline/Hard (e.g., Cu²⁺, Zn²⁺, Fe²⁺, Cd²⁺) | Terminal or bridging ligand in MOFs, coordination networks |

Note: This table illustrates potential coordination based on the general behavior of the functional groups, not on specific experimental data for this compound.

Formation of Supramolecular Assemblies and Frameworks

The directed self-assembly of this compound, driven by the non-covalent interactions discussed above, could lead to the formation of various solid-state structures and host-guest systems.

Crystal Engineering of this compound-Based Solids

Molecular Cages, Capsules, and Host-Guest Chemistry

Host-guest chemistry involves the encapsulation of a smaller 'guest' molecule within a larger 'host' molecule or assembly. wikipedia.orgmdpi.com Dinitrile compounds have been shown to act as guests, binding within the cavities of macrocyclic hosts like pillararenes. acs.orgresearchgate.net this compound, with its two nitrile functionalities, could potentially serve as a guest molecule for various macrocyclic hosts.

Conversely, this compound could act as a component in the construction of molecular cages or capsules. Through metal-ligand coordination with angular metal precursors, its flexible, ditopic nature could facilitate the assembly of discrete, three-dimensional cages with internal cavities capable of encapsulating guest molecules. The properties of such cages would be dictated by the size of the this compound linker and the geometry of the metal centers.

Self-Assembled Monolayers and Thin Films

The formation of self-assembled monolayers (SAMs) is a cornerstone of nanoscience, involving the spontaneous organization of molecules on a substrate to form a well-ordered, single-molecule-thick layer. sigmaaldrich.commdpi.com This process is driven by specific interactions between the molecule's headgroup and the substrate, as well as intermolecular forces between adjacent molecules. sigmaaldrich.com Alkanethiols on gold are a classic example of this phenomenon, forming stable, organized surfaces. sigmaaldrich.commdpi.com

Despite the presence of a sulfur atom, which can act as a headgroup for binding to metallic surfaces, there is a lack of specific studies detailing the self-assembly of this compound into monolayers or thin films. Research in this area typically focuses on molecules with a distinct headgroup and a long alkyl chain, which facilitates the ordering of the monolayer through van der Waals interactions. sigmaaldrich.com this compound's small size and the presence of two nitrile groups may lead to different intermolecular interactions and packing arrangements compared to traditional SAM-forming molecules. However, without dedicated experimental or theoretical studies, any description of its behavior in this regard would be purely speculative.

Dynamic Supramolecular Systems and Stimuli-Responsive Materials

Dynamic supramolecular systems are assemblies of molecules that can reversibly change their structure and function in response to external stimuli. nih.govnih.gov These stimuli can include changes in pH, temperature, light, or the presence of specific chemical species. nih.govnih.govmdpi.com Such materials are of great interest for applications in areas like drug delivery, sensing, and smart materials. nih.govnih.gov

The nitrile groups in this compound could potentially engage in various non-covalent interactions, such as dipole-dipole interactions or coordination with metal ions, which are fundamental to the construction of supramolecular systems. Furthermore, the sulfur atom could be susceptible to oxidation or coordination, offering a potential handle for creating stimuli-responsive behavior. For instance, materials can be engineered to respond to changes in redox potential. nih.gov

However, a review of the available literature does not provide specific examples or detailed research findings where this compound is the key component in a dynamic supramolecular system or a stimuli-responsive material. While the fundamental principles of stimuli-responsive materials are well-established, their direct application using this compound as the primary functional unit has not been explored in the accessible scientific literature. Research in stimuli-responsive materials often involves complex polymers or specifically designed molecular switches that undergo significant conformational or chemical changes, and there is no indication that this compound has been employed in this capacity. nih.govnih.govmdpi.com

Theoretical and Computational Studies of Thiodiacetonitrile

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the molecular-level properties of chemical compounds. For thiodiacetonitrile (S(CH₂CN)₂), these computational techniques provide invaluable insights into its electronic structure, spectroscopic characteristics, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties and geometries of molecules. In the context of this compound and its derivatives, DFT calculations are employed to predict a range of molecular properties. For instance, the ground-state geometries of related heterocyclic systems derived from this compound have been optimized using DFT methods such as the PBE0 functional with a def2-SVP basis set, incorporating Grimme's D3 dispersion correction to account for van der Waals forces. researchgate.net A Polarizable Continuum Model (PCM) is often used in these calculations to simulate the solvent environment. researchgate.net

These calculations can determine key structural parameters and electronic features. While specific data for isolated this compound is not extensively documented in the reviewed literature, the typical output of such a study would include optimized bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as Mulliken charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) can be calculated to understand the molecule's reactivity and kinetic stability.

Table 1: Hypothetical DFT Calculated Molecular Properties of this compound (Note: The following data is illustrative of typical DFT results and is not from a specific cited source for this compound.)

| Property | Value |

|---|---|

| Optimized Bond Lengths (Å) | |

| S-C | 1.820 |

| C-C | 1.465 |

| C≡N | 1.158 |

| C-H | 1.095 |

| **Optimized Bond Angles (°) ** | |

| C-S-C | 101.5 |

| S-C-C | 112.0 |

| S-C-H | 109.2 |

| C-C-N | 179.1 |

| Electronic Properties | |

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -7.8 |

| LUMO Energy (eV) | -0.5 |

Ab Initio Methods for Accurate Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are particularly useful for predicting spectroscopic properties with high accuracy. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often with extensive basis sets like the aug-cc-pVTZ, are employed for this purpose. aanda.orgaip.org

For nitrile-containing molecules, these methods have been successfully used to calculate vibrational frequencies (IR and Raman spectra), rotational constants, and electronic transition energies. aanda.orgrsc.orgaanda.org For example, in studies of related nitriles like succinonitrile, ab initio calculations at the MP2/cc-pVTZ level have been instrumental in assigning vibrational modes observed in experimental spectra. aanda.org The calculation of harmonic and anharmonic force fields allows for the prediction of fundamental vibrational frequencies, overtones, and combination bands. aanda.org While specific ab initio spectroscopic studies on this compound are not prominent in the literature, the application of these methods would provide a detailed understanding of its vibrational and rotational spectra.

Table 2: Illustrative Ab Initio Predicted Vibrational Frequencies for this compound (Note: This table illustrates the type of data obtained from ab initio calculations, referencing modes in similar molecules. It is not from a specific cited source for this compound.)

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |

|---|---|---|

| ν(C≡N) | Nitrile stretch | ~2250 |

| ν(CH₂) | Methylene (B1212753) stretch | ~2950 |

| δ(CH₂) | Methylene scissoring | ~1430 |

| ν(C-S) | Carbon-Sulfur stretch | ~700 |

Reaction Pathway Elucidation and Transition State Analysis of this compound Reactions

Computational chemistry is crucial for mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and locating transition states. This allows for the elucidation of reaction mechanisms.

In reactions involving this compound, computational studies have been used to explain unexpected outcomes. For example, in the synthesis of push-pull thiophenes, the reaction of this compound was found to yield a derivative with an asymmetrical substitution pattern. researchgate.netresearchgate.net This was in contrast to the symmetrical product formed from thiodiglycolic acid diester. researchgate.netresearchgate.net Quantum chemical calculations, alongside single-crystal X-ray analysis, suggested that this unexpected product likely arises from a 1,2-rearrangement of a thietanium salt intermediate. researchgate.netresearchgate.net DFT calculations are well-suited to model the structures and relative energies of such intermediates and the transition states connecting them, thereby providing a mechanistic rationale for the observed product distribution.

Another documented transformation is the reaction of this compound with α-diketoesters, which yields 3-hydroxythiophen-2,5-dicarbonitriles in a modified Hinsberg reaction. epdf.pub Theoretical modeling of this reaction could provide insights into the reaction pathway, including the activation energies for each step, thus detailing the mechanism of this important thiophene (B33073) synthesis.

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical methods are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to investigate the behavior of larger systems and to understand properties that depend on statistical sampling, such as conformational flexibility and intermolecular interactions in condensed phases.

Intermolecular Interactions and Solvent Effects on this compound Systems

The behavior of this compound in solution is governed by its interactions with solvent molecules. MD and MC simulations are powerful techniques for studying these interactions. In these simulations, a large number of this compound and solvent molecules are placed in a simulation box, and their interactions are calculated using a force field.

These simulations can be used to compute properties such as radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the this compound molecule. researchgate.net For instance, RDFs could reveal the nature of hydrogen bonding between protic solvents and the nitrogen atom of the nitrile group or the sulfur atom. Such simulations are also critical for understanding solvatochromic effects observed in derivatives of this compound, where the solvent polarity influences the electronic absorption and emission spectra. researchgate.net By running simulations in various solvents, one can correlate changes in the solvation structure with observed spectroscopic shifts, providing a molecular-level explanation for the experimental data. Although specific MD or MC studies focused solely on this compound are not widely reported, the methodology is well-established for providing these insights.

Simulation of Self-Assembly Processes and Material Formation

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a fundamental process in materials science for creating novel functional materials. While direct computational studies on the self-assembly of this compound are not extensively documented in publicly available research, the principles and methodologies for such investigations are well-established and have been applied to structurally related compounds, particularly thiophene derivatives. These studies provide a robust framework for understanding how this compound might behave and how its potential material properties could be simulated.

Molecular dynamics (MD) simulations are a primary tool for investigating self-assembly. nih.gov These simulations model the interactions between atoms and molecules over time, allowing researchers to observe the spontaneous formation of larger structures from individual molecules. Two main approaches are common:

All-Atom (AA) Molecular Dynamics: This method explicitly models every atom in the system, offering high-resolution insights into molecular interactions, such as hydrogen bonding and π-π stacking, which are critical for the stability of assembled structures. rsc.org

Coarse-Grained (CG) Molecular Dynamics: To study larger systems over longer timescales, CG simulations group atoms into larger "beads." This simplification reduces computational cost, enabling the observation of large-scale phenomena like fiber or membrane formation. nih.govmdpi.com

A computational study on the self-assembly of thiophene-peptide oligomers into nanofibers employed a range of theoretical methods, including molecular dynamics and quantum chemistry calculations, to build atomistic models and investigate their properties. uni-ulm.de Such an approach could be applied to this compound to explore its potential to form nanowires or other ordered aggregates.

Research into acceptor-donor-acceptor type oligomers containing thiophene and dicyanomethylene groups—structurally analogous to this compound's functional groups—demonstrates how subtle changes in molecular structure can dramatically influence self-assembly and material properties. researchgate.net In one study, two similar thiophene-based molecules (referred to as OT1 and OT2) were found to adopt different packing arrangements (face-on vs. edge-on) due to minor modifications in their end-group acceptors. This difference in self-assembled morphology, confirmed by grazing-incidence X-ray diffraction and atomic force microscopy, had a profound impact on the material's electronic properties and doping efficiency. researchgate.net These findings underscore the importance of molecular engineering in designing self-assembling materials and highlight the predictive power of simulation in guiding these designs.

The table below outlines typical parameters and techniques that would be relevant in simulating the self-assembly of this compound or its derivatives, based on established computational studies of similar organic molecules. nih.govuni-ulm.defrontiersin.org

| Simulation Technique | Key Parameters & Focus Areas | Potential Insights for this compound |

| Coarse-Grained MD | Force field (e.g., MARTINI), solvent model, simulation time (microseconds), system size (hundreds/thousands of molecules). | Observation of initial aggregation, formation of micelles, fibers, or other large-scale morphologies. Determination of critical aggregation concentrations. rsc.orgmdpi.com |

| All-Atom MD | Force field (e.g., AMBER, CHARMM), solvent model (explicit water), temperature, pressure, simulation time (nanoseconds). | Detailed analysis of intermolecular interactions (hydrogen bonds, π-stacking), conformational stability of aggregates, solvent effects. frontiersin.org |

| Quantum Mechanics (QM) | Method (e.g., DFT), basis set. | Calculation of intermolecular interaction energies, electronic properties of dimers and small clusters, validation of force field parameters. uni-ulm.de |

By employing these simulation techniques, researchers could predict whether this compound molecules assemble into stable structures, what those structures look like at the atomic level, and how they might be influenced by external conditions like solvent or temperature. This predictive capability is crucial for the rational design of new materials based on the this compound scaffold.

Chemoinformatics and Machine Learning Applications in this compound Research

Chemoinformatics combines chemistry, computer science, and information science to analyze chemical data, while machine learning (ML) enables computers to learn from this data to make predictions about new, untested compounds. nih.gov These computational tools are revolutionizing materials science and drug discovery by accelerating the identification of molecules with desired properties. aip.org Although specific chemoinformatics and ML models for this compound are not widely published, extensive research on its thiophene-based derivatives provides a clear blueprint for how these methods could be applied.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR models are statistical models that correlate the chemical structure of a molecule with its biological activity (QSAR) or physicochemical properties (QSPR). diva-portal.org These models are built by calculating a set of numerical values, known as molecular descriptors, that encode a molecule's structural, electronic, or topological features.

A study on thiophene and imidazopyridine derivatives successfully developed a QSAR model to predict their inhibitory activity against Polo-Like Kinase 1 (PLK1), a cancer target. nih.gov The model used 3D molecular descriptors and multivariate linear regression to establish a reliable relationship between the chemical features and biological activity, demonstrating the ability to accurately predict the potency of new compounds. nih.gov Similarly, a QSAR/QSPR approach could be developed for this compound derivatives to predict properties such as:

Solubility in various solvents.

Electronic properties (e.g., HOMO/LUMO energies).

Potential biological activities.

Material characteristics (e.g., charge mobility, thermal stability).

Machine Learning for Property Prediction

More advanced than traditional QSAR, modern machine learning algorithms like deep neural networks (DNNs), random forests (RF), and Gaussian process regression (GPR) can uncover highly complex, non-linear relationships within large chemical datasets. arxiv.orgacs.org

Research has shown that deep neural networks can predict the optoelectronic properties of oligothiophenes with an accuracy comparable to quantum chemistry calculations (like DFT) but at a fraction of the computational cost. arxiv.org Another study used GPR models to accurately predict the electron affinity, ionization potential, and band gap of various polycyclic aromatic hydrocarbons, including thienoacenes and cyano-substituted derivatives. acs.org

The table below summarizes representative ML models and their applications in the context of thiophene derivatives, illustrating their potential for this compound research.

| ML Model Type | Application Area (for Thiophene Derivatives) | Predicted Properties | Potential Application for this compound |

| Deep Neural Networks (DNNs) | Organic semiconductors arxiv.org | HOMO/LUMO energies, excited-state energies, transition dipole moments. | Predicting optoelectronic properties for applications in organic electronics. |

| Random Forest (RF) | Organic photovoltaics aip.org | HOMO/LUMO energies, optical transition energy. | Screening for derivatives with suitable electronic properties for solar cells. |

| Gaussian Process Regression (GPR) | Fused-ring systems (including thienoacenes) acs.org | Electron affinity, ionization potential, band gap. | Predicting fundamental electronic properties and stability of novel derivatives. |

| Multivariate Linear Regression (MLR) | Kinase Inhibitors nih.gov | Biological activity (pIC50). | Identifying derivatives with potential therapeutic applications. |

By creating a dataset of this compound derivatives and their known properties (either from experiments or high-level quantum calculations), ML models could be trained to rapidly screen virtual libraries of thousands of hypothetical compounds. This in silico screening process can identify the most promising candidates for synthesis and experimental testing, dramatically accelerating the discovery of new materials and molecules based on the this compound structure. nih.govaip.org

Advanced Spectroscopic and Structural Characterization Techniques in Thiodiacetonitrile Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure of thiodiacetonitrile and studying its dynamic behavior in solution. nih.gov High-resolution NMR provides detailed data on chemical shifts, scalar couplings, and peak integrations, which together create a precise map of the atomic connectivity. nih.govlibretexts.org In a high-resolution spectrum, signals that appear as single peaks at low resolution can be split into clusters (singlets, doublets, triplets), revealing information about neighboring atoms. libretexts.orgchemguide.co.uk

For this compound (S(CH₂CN)₂), the two methylene (B1212753) (CH₂) groups are chemically equivalent, as are the two nitrile (CN) groups. Due to the molecule's symmetry, a simplified spectrum is expected.

¹H NMR: The proton NMR spectrum would exhibit a single peak for the four equivalent protons of the two methylene groups. As there are no adjacent protons to cause splitting, this peak would appear as a singlet. Its chemical shift would be influenced by the electronegativity of the adjacent sulfur atom and the nitrile group.

¹³C NMR: The carbon NMR spectrum would show two distinct signals corresponding to the two different carbon environments: one for the methylene carbons (-CH₂-) and another for the nitrile carbons (-CN).

These spectroscopic signatures provide unambiguous confirmation of the this compound structure.

Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Environment | Predicted Chemical Shift (δ) ppm | Splitting Pattern | Integration |

|---|---|---|---|---|

| ¹H | -S-CH₂-CN | ~3.5 - 4.0 | Singlet | 4H |

| ¹³C | -S-CH₂-CN | ~20 - 30 | Not Applicable | Not Applicable |

| ¹³C | -CH₂-CN | ~115 - 120 | Not Applicable | Not Applicable |

Single-Crystal X-ray Diffraction for Precise Solid-State Structure Determination

SC-XRD analysis has been applied to compounds related to this compound to definitively establish their solid-state structures. molaid.comresearchgate.net For this compound itself, this method would yield precise measurements of the key structural parameters that define its molecular architecture. This data is critical for understanding intermolecular interactions in the solid state and for computational modeling studies.

Typical Structural Parameters Obtainable from SC-XRD for this compound

| Parameter | Atoms Involved | Description |

|---|---|---|

| Bond Length | S–C | The distance between the sulfur and adjacent carbon atoms. |

| Bond Length | C–C | The distance between the methylene and nitrile carbon atoms. |

| Bond Length | C≡N | The distance between the carbon and nitrogen atoms of the nitrile group. |

| Bond Angle | C–S–C | The angle formed by the two carbon atoms bonded to the central sulfur atom. |

| Torsion Angle | C–S–C–C | The dihedral angle describing the conformation around the S-C bonds. |